molecular formula C22H23NO2 B13677899 1-[3,5-Bis(benzyloxy)phenyl]ethanamine CAS No. 276875-34-4

1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Cat. No.: B13677899
CAS No.: 276875-34-4
M. Wt: 333.4 g/mol
InChI Key: SFCZIKBDOYFRKV-UHFFFAOYSA-N
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Description

®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine is an organic compound with a complex structure characterized by the presence of two benzyloxy groups attached to a phenyl ring, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Groups: The initial step involves the protection of the phenol groups by benzylation, using benzyl bromide and a base such as potassium carbonate in an organic solvent like acetone.

    Introduction of the Ethanamine Moiety: The next step involves the introduction of the ethanamine group through a nucleophilic substitution reaction. This can be achieved by reacting the benzyloxy-protected phenyl compound with an appropriate ethanamine derivative under basic conditions.

Industrial Production Methods

Industrial production of ®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy groups play a crucial role in binding to these targets, while the ethanamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-[3,4-Bis(benzyloxy)phenyl]ethanamine
  • ®-1-[3,5-Bis(benzyloxy)phenyl]propanamine
  • ®-1-[3,5-Bis(benzyloxy)phenyl]butanamine

Uniqueness

®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine is unique due to the specific positioning of the benzyloxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The ethanamine moiety also provides distinct properties compared to similar compounds with different alkyl chain lengths.

Properties

CAS No.

276875-34-4

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

1-[3,5-bis(phenylmethoxy)phenyl]ethanamine

InChI

InChI=1S/C22H23NO2/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14,17H,15-16,23H2,1H3

InChI Key

SFCZIKBDOYFRKV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

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